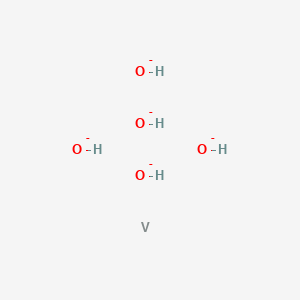
Vanadium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vanadium hydroxide is a chemical compound composed of vanadium, oxygen, and hydrogen. It is known for its unique properties and versatility in various chemical reactions. This compound typically appears as a greenish or brownish solid and is used in a variety of scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vanadium hydroxide can be synthesized through several methods, including:
Precipitation Method: This involves the reaction of vanadium salts with alkaline solutions. For example, vanadium pentoxide can be dissolved in an acidic solution and then precipitated by adding a base such as sodium hydroxide.
Hydrothermal Synthesis: This method involves the reaction of vanadium compounds in an aqueous solution under high temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound often involves the use of vanadium-containing ores. The ores are processed to extract vanadium, which is then converted into this compound through chemical reactions involving acids and bases.
Chemical Reactions Analysis
Types of Reactions: Vanadium hydroxide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Oxygen or air, elevated temperatures.
Reduction: Hydrogen gas, carbon monoxide, or other reducing agents.
Substitution: Various anions such as chloride, sulfate, or nitrate.
Major Products Formed:
Oxidation: Vanadium pentoxide (V2O5).
Reduction: Vanadium(III) oxide (V2O3).
Substitution: Various vanadium salts depending on the substituting anion.
Scientific Research Applications
Vanadium hydroxide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of vanadium hydroxide involves its ability to undergo redox reactions, changing its oxidation state and interacting with various molecular targets. In biological systems, vanadium compounds can modulate enzyme activity, particularly protein tyrosine phosphatases, which play a role in cellular signaling pathways . The redox properties of this compound also make it an effective catalyst in chemical reactions, facilitating the conversion of reactants to products through electron transfer processes .
Comparison with Similar Compounds
Vanadium hydroxide can be compared with other vanadium compounds, such as:
Vanadium Pentoxide (V2O5): A common oxidation product of this compound, used as a catalyst and in battery applications.
Vanadium(III) Oxide (V2O3): A reduced form of this compound, used in various industrial processes.
Vanadyl Sulfate (VOSO4): A vanadium compound used in biological and medical research for its insulin-mimetic properties.
Uniqueness: this compound is unique due to its intermediate oxidation state and its ability to participate in both oxidation and reduction reactions. This versatility makes it valuable in a wide range of applications, from catalysis to biomedical research.
Properties
CAS No. |
102857-58-9 |
|---|---|
Molecular Formula |
H5O5V-5 |
Molecular Weight |
135.98 g/mol |
IUPAC Name |
vanadium;pentahydroxide |
InChI |
InChI=1S/5H2O.V/h5*1H2;/p-5 |
InChI Key |
JLQPSXFDVXNJAE-UHFFFAOYSA-I |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















